molecular formula C8H5BrF2O B1407706 1-(3-Bromophenyl)-2,2-difluoroethanone CAS No. 1002356-02-6

1-(3-Bromophenyl)-2,2-difluoroethanone

Cat. No. B1407706
CAS RN: 1002356-02-6
M. Wt: 235.02 g/mol
InChI Key: HZELFBPCXLKNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-2,2-difluoroethanone is a chemical compound with the molecular formula C8H7BrO . It is also known as Ethanone, 1-(3-bromophenyl)- .


Synthesis Analysis

While there is no direct information available on the synthesis of this compound, related compounds have been synthesized through various methods. For example, 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone was synthesized by a two-step synthesis method .

Scientific Research Applications

Oxidation Processes

1-(3-Bromophenyl)-2,2-difluoroethanone has been studied in the context of oxidation processes. For instance, its oxidation by potassium tetraoxoferrate(VI) under basic conditions results in the formation of ketones. This reaction is characterized by substantial enthalpies of activation, large primary deuterium isotope effects, and a positive Hammett ρ value, indicating its potential use in various chemical syntheses (Norcross et al., 1997).

Synthesis of Benzimidazoles

In the synthesis of benzimidazoles, derivatives of this compound react with primary amines under CuI catalysis, producing 1-substituted benzimidazoles. This synthesis method demonstrates moderate to good yields, highlighting its utility in organic synthesis and potential pharmaceutical applications (Lygin & Meijere, 2009).

Antifungal Activity

Some derivatives of this compound exhibit antifungal activity. For example, certain furanone derivatives show broad-spectrum in vitro activity against yeasts and molds, including fluconazole-resistant strains. This suggests their potential as novel antifungal agents, especially against Aspergillus spp. and other pathogenic fungi (Buchta et al., 2004).

Nonlinear Optical Properties

Chalcone derivatives of this compound have been studied for their nonlinear optical properties. These compounds exhibit potential for use in semiconductor devices due to their significant charge transport properties and thermal stability. This positions them as potential materials for use in various semiconductor and optoelectronic applications (Shkir et al., 2019).

Synthesis of ω-(4-bromophenyl)alkanoic acids

The synthesis of ω-(4-bromophenyl)alkanoic acids from 1-bromo-4-alkenylbenzenes, which are derivatives of this compound, has been reported. These compounds are transformed into corresponding boronates, suggesting their applicability in the development of new chemical compounds and reactions (Zaidlewicz & Wolan, 2002).

properties

IUPAC Name

1-(3-bromophenyl)-2,2-difluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZELFBPCXLKNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Bromo-3-iodo-benzene (22.5 g, 90 mmol, Aldrich) was dissolved in THF and cooled to −78° C. nBuLi (69.8 ml, 90 mmol) was added over 15 minutes and the reaction was stirred for 30 min. at −78° C. Difluoro-acetic acid ethyl ester (16.59 ml, 153 mmol, Aldrich) was added dropwise and stirring was continued for 3 hrs. After completion the reaction was quenched by the addition of 329 ml 2 M HCl solution and reaction was warmed to r.t. The phases were separated and the aqueous phases was extracted with Et2O. The organic phases were washed with water and brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by automated column chromatography (cyclohexane/ethyl acetate) to yield the title compound as a yellow oil. 1H-NMR (360 MHz, DMSO-d6): 8.18 (s, 1H), 8.02 (m, 2H), 7.61 (t, 1H), 7.21 (t, 1H, CHF2); GC/MS: 234 [(M+H)+].
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
69.8 mL
Type
reactant
Reaction Step Two
Quantity
16.59 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)-2,2-difluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)-2,2-difluoroethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Bromophenyl)-2,2-difluoroethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Bromophenyl)-2,2-difluoroethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Bromophenyl)-2,2-difluoroethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Bromophenyl)-2,2-difluoroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.